molecular formula C10H7BrClN B11722143 4-Bromo-8-chloro-7-methylquinoline

4-Bromo-8-chloro-7-methylquinoline

Cat. No.: B11722143
M. Wt: 256.52 g/mol
InChI Key: OBNTTXAFANYYAF-UHFFFAOYSA-N
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Description

4-Bromo-8-chloro-7-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClN. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of bromine, chlorine, and methyl groups on the quinoline ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-chloro-7-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-8-chloro-7-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids.

Major Products:

Scientific Research Applications

4-Bromo-8-chloro-7-methylquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 4-Bromo-8-chloro-7-methylquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or disrupt DNA replication in microbial cells, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison: 4-Bromo-8-chloro-7-methylquinoline stands out due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activity compared to its analogs. The combination of these halogens with the methyl group on the quinoline ring provides a unique set of chemical properties that can be leveraged in various applications .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

4-bromo-8-chloro-7-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-7-8(11)4-5-13-10(7)9(6)12/h2-5H,1H3

InChI Key

OBNTTXAFANYYAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)Br)Cl

Origin of Product

United States

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